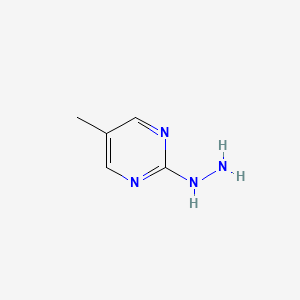
2-Hydrazinyl-5-methylpyrimidine
Descripción general
Descripción
2-Hydrazinyl-5-methylpyrimidine, also known as HMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HMP has been extensively studied for its unique chemical properties and its potential role in the development of new drugs, catalysts, and materials.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
2-HMP, as a pyrimidine derivative, has been explored for its potential in antimicrobial treatments. Pyrimidines are known to interfere with the synthesis of nucleic acids, which is crucial for the growth and multiplication of microbes . The hydrazinyl group in 2-HMP could be leveraged to design novel antimicrobial agents that target resistant strains of bacteria and other pathogens.
Anticancer Therapeutics
The structural diversity of pyrimidine allows it to be a core structure in anticancer drugs. 2-HMP could be utilized to develop targeted therapies that disrupt cancer cell proliferation. Its ability to bind with various biological targets presents opportunities for creating drugs with high specificity and reduced side effects .
CNS-Active Agents
Central nervous system (CNS) disorders require drugs that can cross the blood-brain barrier. 2-HMP’s small molecular size and the presence of nitrogen atoms might facilitate its passage through the barrier, making it a potential candidate for treating neurological disorders .
Anti-Inflammatory and Analgesic
Inflammation and pain are common symptoms of various diseases. 2-HMP could be modified to enhance its anti-inflammatory and analgesic properties. Research into pyrimidine derivatives has shown promise in this area, suggesting that 2-HMP could contribute to new pain management solutions .
Antiviral Agents
Viruses utilize the host’s cellular machinery to replicate, and disrupting this process is key to antiviral therapy. 2-HMP’s pyrimidine ring could mimic nucleotides, potentially inhibiting viral replication. This application is particularly relevant in the context of emerging viral diseases .
Antidiabetic Drugs
Diabetes mellitus is a chronic condition that requires lifelong management. Pyrimidine derivatives have been investigated for their potential in regulating blood sugar levels. 2-HMP could be part of a new class of antidiabetic drugs that offer better control with fewer side effects .
Material Science
The reactivity of the hydrazinyl group in 2-HMP makes it a candidate for creating advanced materials. Its potential applications include organic electronics, where it could be used to synthesize conductive polymers or as a building block for organic light-emitting diodes (OLEDs).
Catalysis
In chemical synthesis, catalysts are essential for facilitating reactions. 2-HMP could be used to develop new catalysts that are more efficient and selective. Its unique structure allows for the possibility of creating catalysts that can be used in a variety of organic transformations.
Propiedades
IUPAC Name |
(5-methylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-4-2-7-5(9-6)8-3-4/h2-3H,6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHHWFFXJFZUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





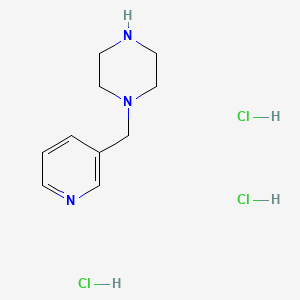
![6-[(2S)-2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1419646.png)

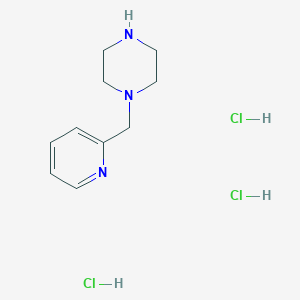
![N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide](/img/structure/B1419649.png)
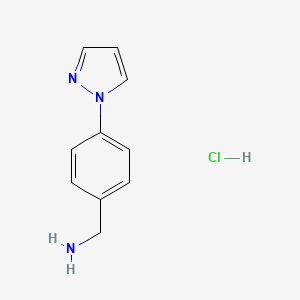



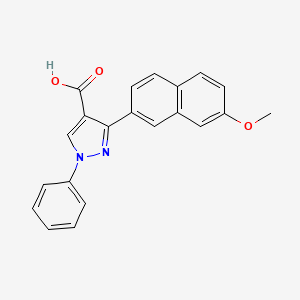
![(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419658.png)
![2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole](/img/structure/B1419659.png)